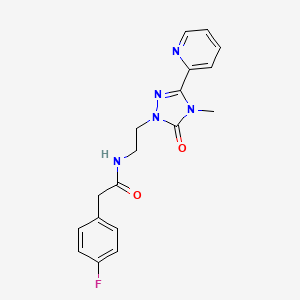

2-(4-fluorophenyl)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide

Description

The compound 2-(4-fluorophenyl)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide features a multifunctional structure combining an acetamide backbone with a 4-fluorophenyl group and a 1,2,4-triazolone ring system substituted with a pyridinyl moiety.

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O2/c1-23-17(15-4-2-3-9-20-15)22-24(18(23)26)11-10-21-16(25)12-13-5-7-14(19)8-6-13/h2-9H,10-12H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUXINORSPJVIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)CC2=CC=C(C=C2)F)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-fluorophenyl)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The target compound features a complex structure that includes a triazole ring and a pyridine moiety. The synthesis involves multiple steps typically starting from readily available precursors. The general synthetic route can be summarized as follows:

- Formation of the Triazole Ring : The initial step involves the reaction of appropriate hydrazines with α,β-unsaturated carbonyl compounds to form the triazole.

- Pyridine Substitution : Subsequent reactions introduce the pyridine group, which enhances the compound's biological activity.

- Acetamide Formation : Finally, acetamide is introduced to complete the structure.

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-fluorophenyl)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide exhibit significant antimicrobial properties. For instance:

- Gram-positive Bacteria : The compound shows promising activity against strains such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) suggesting effective antibacterial action.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 2-FP | Staphylococcus aureus | 32 |

| 2-FP | Bacillus subtilis | 16 |

This suggests that the presence of the fluorophenyl and pyridine groups may enhance membrane permeability or interfere with bacterial metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Preliminary studies indicate that it induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 25.72 | Induction of apoptosis |

| U87 (Glioblastoma) | 45.20 | Cell cycle arrest |

Flow cytometry analyses have shown increased rates of apoptosis in treated cells compared to controls, indicating its potential as an anticancer agent.

Case Studies

Several studies have focused on derivatives of this compound to explore structure-activity relationships (SAR). For example:

- Study on Triazole Derivatives : A series of triazole derivatives were synthesized and evaluated for their antimicrobial properties. The presence of electron-withdrawing groups like fluorine was found to enhance activity against resistant bacterial strains.

- Pyridine Substituents : Variations in the pyridine substituents were shown to affect cytotoxicity in various cancer cell lines, suggesting that specific modifications can lead to improved therapeutic profiles.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Key Observations:

Triazolone vs. Triazole Systems: The target compound’s 1,2,4-triazolone ring differs from 1,2,3-triazoles (e.g., ) in electronic and steric properties.

Fluorophenyl Substitution : The 4-fluorophenyl group is a common feature in agrochemicals (e.g., flumetsulam in ) and pharmaceuticals, where fluorine improves bioavailability and resistance to oxidative metabolism .

Pyridinyl vs. Other Heterocycles: The pyridinyl substituent in the target compound may offer distinct binding interactions compared to thiophene () or oxazolidinone (), particularly in metal coordination or π-stacking with aromatic residues in enzymes .

Pharmacological and Physicochemical Properties

Physicochemical Profiling

While experimental data for the target compound is lacking, inferences can be drawn from analogues:

- Lipophilicity (logP): The 4-fluorophenyl and pyridinyl groups likely result in moderate lipophilicity (estimated logP ~2.5–3.5), comparable to oxadixyl (logP ~2.8) but lower than chromenone-containing compounds (e.g., Example 83, logP ~4.0) .

- Solubility : The triazolone’s polarity may enhance aqueous solubility relative to purely aromatic heterocycles (e.g., 1,2,3-triazoles in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.